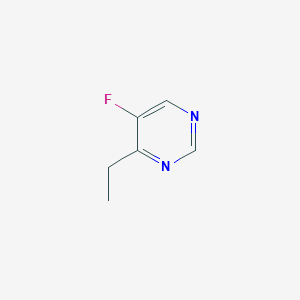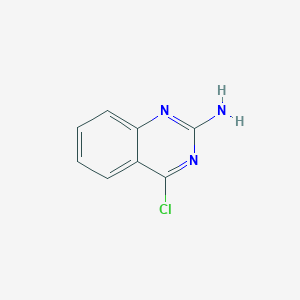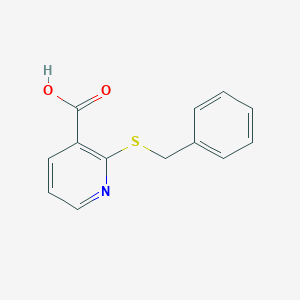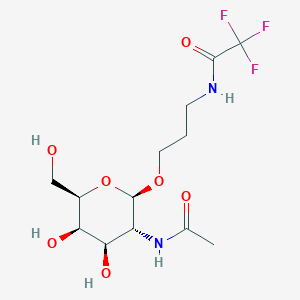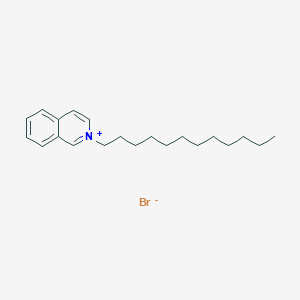
月桂基异喹啉溴化物
科学研究应用
化学: 用作各种化学配方的表面活性剂和抗菌剂。
生物学: 用于与细胞膜相互作用和抗菌活性相关的研究。
医药: 研究其在毛发生长抑制和作为防腐剂方面的潜在用途。
工业: 用于生产化妆品、洗涤剂和其他个人护理用品。
作用机制
月桂基异喹啉溴化物的主要作用机制涉及选择性破坏毛囊中的生发细胞 . 这种靶向作用有助于抑制毛发生长,而不会对周围的皮肤细胞造成重大损害。 此外,它的抗菌特性有助于抑制皮肤上微生物的生长 .
生化分析
Biochemical Properties
Lauryl Isoquinolinium Bromide interacts with the germinative cells of hair follicles . It performs a targeted attack focused exclusively on these cells, unlike other ingredients that work in an abrasive way, destroying skin cells and hair cells alike .
Cellular Effects
The effects of Lauryl Isoquinolinium Bromide on cells are primarily observed in the hair follicles. It selectively destroys the germinative cells of hair follicles, thereby delaying hair growth .
Molecular Mechanism
The molecular mechanism of action of Lauryl Isoquinolinium Bromide involves a targeted attack on the germinative cells of hair follicles . This selective destruction of cells results in a delay in hair growth .
Temporal Effects in Laboratory Settings
The effects of Lauryl Isoquinolinium Bromide over time in laboratory settings have been observed in the context of hair growth delay
准备方法
溶解: 月桂基异喹啉氯化物溶解在合适的溶剂中。
反应: 将溴化铵溶液添加到混合物中,并搅拌反应。
纯化: 过滤反应混合物,结晶产物。
干燥: 干燥最终产物以获得月桂基异喹啉溴化物。
工业生产方法可能涉及类似的步骤,但规模更大,反应条件优化以确保高收率和纯度。
化学反应分析
月桂基异喹啉溴化物会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变溴离子,可能形成不同的离子物种。
取代: 在合适试剂的存在下,溴离子可以被其他阴离子取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种阴离子化合物。 形成的主要产物取决于所用的特定反应条件和试剂 .
相似化合物的比较
月桂基吡啶溴化物: 类似的表面活性剂特性,但分子结构不同。
辛基异喹啉溴化物: 更短的烷基链,导致不同的表面活性剂行为。
丁基异喹啉溴化物: 更短的烷基链,影响其胶束化行为。
月桂基异喹啉溴化物由于其抗菌、抗静电和抑制毛发生长的独特组合而独一无二,使其在化妆品和个人护理应用中特别有价值。
属性
IUPAC Name |
2-dodecylisoquinolin-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLMQTXVKCUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042087 | |
| Record name | 2-Dodecylisoquinolinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-23-2 | |
| Record name | Laurylisoquinolinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl isoquinolinium bromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Dodecylisoquinolinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dodecylisoquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL ISOQUINOLINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauryl Isoquinolinium Bromide interact with polyelectrolytes in aqueous solutions?
A1: Lauryl Isoquinolinium Bromide exhibits strong interactions with anionic polyelectrolytes like Poly(acrylic acid sodium salt) (NaPAA) and Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [PSS-co-MA] in aqueous solutions. [, , , ] These interactions arise from a combination of electrostatic attractions between the positively charged isoquinolinium group of the SAIL and the negatively charged groups on the polyelectrolyte chains, as well as hydrophobic interactions between the long alkyl chain of Lauryl Isoquinolinium Bromide and the polyelectrolyte backbone. [, ] This leads to the formation of polyelectrolyte-SAIL complexes characterized by distinct critical aggregation concentrations (cac), critical saturation concentrations (cs), and critical micelle concentrations (cmc). [, ]
Q2: What are the characteristic structural features of Lauryl Isoquinolinium Bromide?
A2: Lauryl Isoquinolinium Bromide consists of a positively charged isoquinolinium ring as its head group and a hydrophobic twelve-carbon alkyl chain as its tail. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, this amphiphilic structure contributes to its surface activity and its ability to form micelles in aqueous solutions.
Q3: Can Lauryl Isoquinolinium Bromide form mixed micelles with nonionic surfactants?
A3: Yes, Lauryl Isoquinolinium Bromide readily forms mixed micelles with nonionic surfactants like Triton X-100 in aqueous solutions. [] The formation of these mixed micelles is driven by synergistic interactions between the components. H NMR and 2D NOESY studies revealed that in these mixed micelles, the polyoxyethylene chain of Triton X-100 tends to wrap around the isoquinolinium ring of Lauryl Isoquinolinium Bromide. []
Q4: Are there any applications of Lauryl Isoquinolinium Bromide in drug delivery?
A4: Research suggests potential applications of Lauryl Isoquinolinium Bromide in drug delivery systems. [] One study explored the encapsulation of Lauryl Isoquinolinium Bromide, along with other active ingredients like Vitamin E and Indomethacin, within biodegradable sponge-like microparticles composed of cationic polymethacrylate. [] These microparticles were designed for textile functionalization and investigated for their skin penetration abilities. []
Q5: What analytical techniques are employed to study Lauryl Isoquinolinium Bromide and its interactions?
A5: Various analytical techniques are used to investigate the properties and behaviors of Lauryl Isoquinolinium Bromide. These include:
- Surface tension measurements: To determine critical micelle concentration (cmc), surface excess concentration, and other surface parameters. [, , ]
- Isothermal titration calorimetry (ITC): To study the thermodynamics of micellization and interactions with other molecules like polyelectrolytes. [, ]
- Conductance measurements: To determine cmc and understand the aggregation behavior. [, ]
- Dynamic light scattering (DLS): To determine the size and size distribution of micelles and polyelectrolyte-SAIL complexes. [, ]
- Turbidity measurements: To study the formation and properties of aggregates. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Including 2D NOESY, to investigate the location and interactions of Lauryl Isoquinolinium Bromide within mixed micelles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
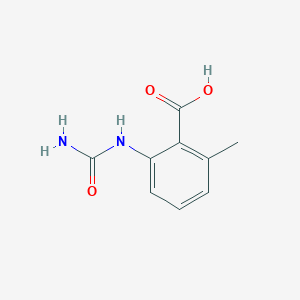

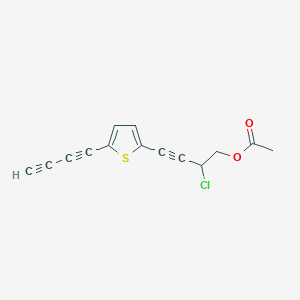
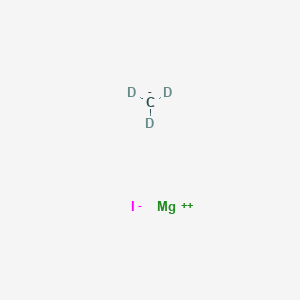
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
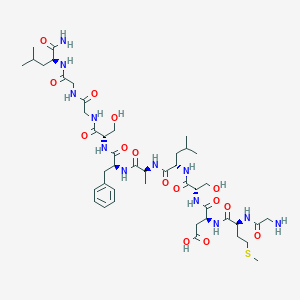
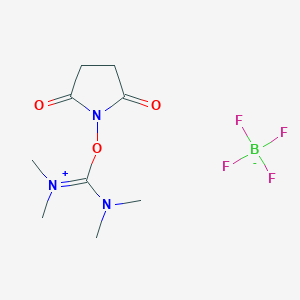
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
